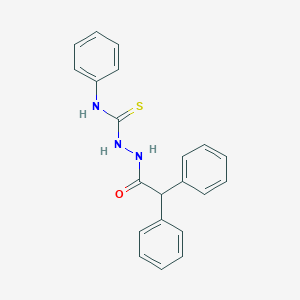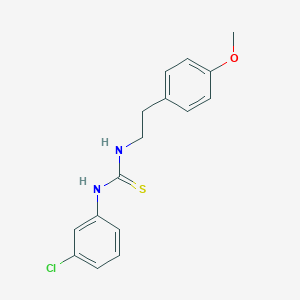![molecular formula C23H21N3O7 B449578 methyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B449578.png)
methyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-5-cyano-4-[4-({4-nitrobenzyl}oxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, amino, cyano, and nitrobenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method is the one-pot four-component condensation reaction. This involves the reaction of dimethyl acetylenedicarboxylate, hydrazine hydrate, malononitrile, and aldehydes in an aqueous medium, often using CeO2 nanoparticles as a catalyst . This method is environmentally benign and offers high yields.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-amino-5-cyano-4-[4-({4-nitrobenzyl}oxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-amino-5-cyano-4-[4-({4-nitrobenzyl}oxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of methyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate involves its interaction with molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a similar pyran structure but with different substituents, leading to different chemical properties and applications.
Methyl 6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate:
Uniqueness
Methyl 6-amino-5-cyano-4-[4-({4-nitrobenzyl}oxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C23H21N3O7 |
|---|---|
Peso molecular |
451.4g/mol |
Nombre IUPAC |
methyl 6-amino-5-cyano-4-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H21N3O7/c1-13-20(23(27)31-3)21(17(11-24)22(25)33-13)15-6-9-18(19(10-15)30-2)32-12-14-4-7-16(8-5-14)26(28)29/h4-10,21H,12,25H2,1-3H3 |
Clave InChI |
AQIMIKHBSBFWRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


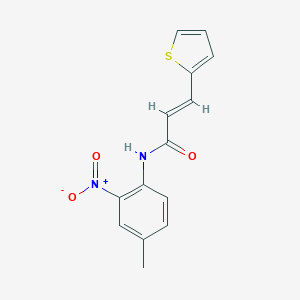
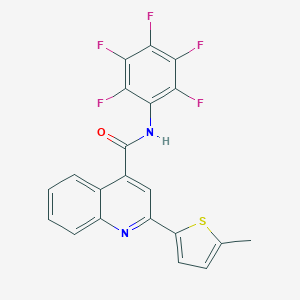
![propan-2-yl (2Z)-2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}prop-2-enoate](/img/structure/B449498.png)
![4-[(2,2,2-Trifluoroethoxy)methyl]benzohydrazide](/img/structure/B449500.png)
![2-methyl-N-[4-(phenyldiazenyl)phenyl]-3-furamide](/img/structure/B449502.png)
![5-[(2-Chlorophenoxy)methyl]-2-furohydrazide](/img/structure/B449503.png)
![N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE](/img/structure/B449504.png)
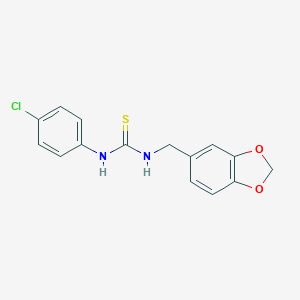
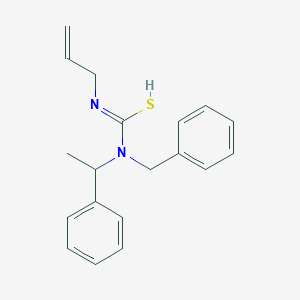
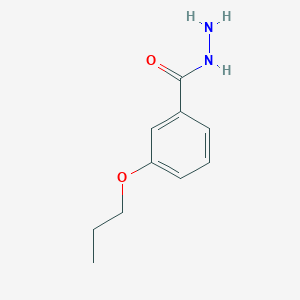
![2-bromo-N'-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-methylpropanohydrazide](/img/structure/B449510.png)
![6-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B449511.png)
